molecular formula C4H7Li B14622695 Lithium, (1-methyl-1-propenyl)- CAS No. 57012-95-0

Lithium, (1-methyl-1-propenyl)-

Cat. No.: B14622695
CAS No.: 57012-95-0
M. Wt: 62.1 g/mol
InChI Key: VHLNMMDUKGUXCG-UHFFFAOYSA-N
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Description

"Lithium, (1-methyl-1-propenyl)-" is an organolithium compound characterized by a lithium atom bonded to a 1-methyl-1-propenyl group. Its structure features a propenyl chain (three-carbon alkene) substituted with a methyl group at the first carbon and a benzene ring (as indicated by its IUPAC name Benzene, (1-methyl-1-propenyl)- in ). The compound is listed under CAS numbers 767-99-7 and 961276 . Its reactivity and stability are likely influenced by the steric and electronic effects of the methyl-propenyl substituent and the aromatic benzene moiety.

Properties

CAS No.

57012-95-0

Molecular Formula

C4H7Li

Molecular Weight

62.1 g/mol

IUPAC Name

lithium;but-2-ene

InChI

InChI=1S/C4H7.Li/c1-3-4-2;/h3H,1-2H3;/q-1;+1

InChI Key

VHLNMMDUKGUXCG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC=[C-]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium, (1-methyl-1-propenyl)- can be synthesized through the reaction of 1-methyl-1-propenyl chloride with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture . The general reaction is as follows: [ \text{C4H7Cl} + 2\text{Li} \rightarrow \text{C4H7Li} + \text{LiCl} ]

Industrial Production Methods: While specific industrial production methods for Lithium, (1-methyl-1-propenyl)- are not extensively documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors with stringent control over moisture and temperature to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Lithium, (1-methyl-1-propenyl)- undergoes several types of reactions, including:

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

    Halides: Reacts with alkyl halides to form substituted alkenes.

Major Products Formed:

Scientific Research Applications

Lithium, (1-methyl-1-propenyl)- is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which Lithium, (1-methyl-1-propenyl)- exerts its effects involves its role as a nucleophile. The lithium atom, being highly electropositive, makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic character is central to its reactivity in forming new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

  • Lithium, [1-(1-pyrrolidinyl)-2-propenyl]- (CAS 88916-21-6) :
    This compound () shares a propenyl backbone but replaces the methyl group with a pyrrolidinyl substituent. The nitrogen-containing pyrrolidine ring likely enhances its electron-donating capacity and solubility in polar solvents compared to the hydrocarbon-based "Lithium, (1-methyl-1-propenyl)-". Such structural differences could lead to distinct reactivities in cross-coupling or polymerization reactions.

  • Lithium Alkyls (e.g., n-butyllithium) :
    Simple alkyllithium reagents like n-butyllithium are more nucleophilic and less stabilized than "Lithium, (1-methyl-1-propenyl)-". The methyl-propenyl group in the latter may confer greater steric hindrance, reducing its reactivity but improving selectivity in synthetic applications .

Lithium-Containing Alloys

  • Aluminum-Lithium Alloys: discusses aluminum-lithium alloys for propellant formulations, leveraging lithium’s low density and high reactivity.

Research Findings and Data Tables

Table 1: Key Properties of Selected Lithium Compounds

Compound Structure Type Key Applications Reactivity/Solubility Reference
Lithium, (1-methyl-1-propenyl)- Organolithium Organic synthesis (inferred) Moderate solubility in hydrocarbons
Lithium Carbonate Inorganic salt Battery cathodes Low solubility in water
Lithium Hydroxide Inorganic salt High-performance batteries High solubility in water
Lithium Chloride Ionic compound Miticidal agent Highly soluble in water

Table 2: Comparison of Lithium Insertion in Oxides

highlights lithium insertion in oxides (e.g., LiCr₃O₈) for battery materials.

Oxide Lithium Insertion Capacity (Wh/kg) Temperature Range
LiCr₃O₈ 850–1100 >100°C (elevated temp.)
NaCr₃O₈ Similar to LiCr₃O₈ Room temperature (new)

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on "Lithium, (1-methyl-1-propenyl)-", necessitating inferred comparisons. Key limitations include:

  • No data on its synthesis, stability, or reaction mechanisms.
  • Limited overlap between organolithium chemistry and the cited research on inorganic salts or alloys.

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